molecular formula C7H10O2 B12985486 4-(Hydroxymethyl)-2-cyclohexene-1-one

4-(Hydroxymethyl)-2-cyclohexene-1-one

Cat. No.: B12985486
M. Wt: 126.15 g/mol
InChI Key: VZDDVSRQRADOHJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-cyclohexene-1-one is a cyclohexenone derivative characterized by a hydroxymethyl (-CH$2$OH) substituent at the C4 position of the cyclohexenone ring. The compound’s molecular formula is C$7$H${10}$O$2$, with a molecular weight of 126.15 g/mol.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h1,3,6,8H,2,4-5H2

InChI Key

VZDDVSRQRADOHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=CC1CO

Origin of Product

United States

Preparation Methods

Hydroxymethylation of Cyclohex-2-enone

The most common and direct synthetic route to 4-(Hydroxymethyl)-2-cyclohexene-1-one involves the hydroxymethylation of cyclohex-2-enone using formaldehyde as the hydroxymethylating agent. This reaction typically proceeds in the presence of a base such as sodium hydroxide under mild conditions.

  • Reaction conditions: Mild temperatures, aqueous or mixed solvent systems, and base catalysis.
  • Mechanism: The nucleophilic addition of the enolate form of cyclohex-2-enone to formaldehyde leads to the formation of the hydroxymethyl substituent at the 4-position.
  • Advantages: This method is straightforward, uses readily available reagents, and can be performed under relatively mild laboratory conditions.
  • Considerations: The choice of base, solvent, and temperature can significantly affect the yield and selectivity of the product.
Parameter Typical Conditions Notes
Base Sodium hydroxide (NaOH) Catalyzes enolate formation
Hydroxymethylating agent Formaldehyde (aqueous solution) Source of hydroxymethyl group
Temperature Room temperature to mild heating Controls reaction rate and selectivity
Solvent Water or mixed aqueous-organic Facilitates solubility and reaction
Yield Moderate to high (varies) Dependent on reaction optimization

This method is widely used in both academic and industrial settings due to its simplicity and efficiency.

Enantioselective Preparation via Asymmetric Transfer Hydrogenation (ATH)

A more advanced and enantioselective approach involves the asymmetric transfer hydrogenation of cyclohexenone derivatives to obtain chiral 4-hydroxy-2-cyclohexenone intermediates, which can be further functionalized to this compound.

  • Starting material: 1,4-cyclohexanedione monoethylene ketal, converted to cyclohexenone derivatives.
  • Catalysts: Bifunctional ruthenium catalysts (e.g., Noyori-type catalysts) are employed for ATH.
  • Reaction medium: Biphasic systems such as dichloromethane/water with phase-transfer agents.
  • Hydrogen source: Ammonium formate or sodium formate.
  • Outcome: High enantiomeric excess (up to 92% ee) and good yields.
  • Subsequent steps: Deprotection of ketal groups and silyl ether protection to isolate the desired hydroxymethylated cyclohexenone.
Step Conditions/Details Yield/Selectivity
ATH reduction Ru catalyst, CH2Cl2/H2O, TBAC, HCOONH4 67-79% yield, up to 92% ee
Ketal deprotection Montmorillonite K-10, dichloromethane, room temp 62-64% yield
Protection (optional) Imidazole, TBSCl, dichloromethane 87-88% yield

This method provides access to enantiomerically enriched this compound, valuable for applications requiring chiral purity.

Preparation from Cyanoethylated Ketones

Another synthetic route involves the conversion of cyanoethylated ketones into hydroxy-substituted cyclohexenones under acidic or basic catalysis.

  • Starting materials: Cyanoethylated ketones such as 1,1,1-tri-beta-cyanoethyl acetone.
  • Solvents: Polar solvents like methanol, ethanol, tert-butanol, or water.
  • Catalysts: Basic catalysts (hydroxides, alcoholates) or strong mineral acids (phosphoric, hydrochloric, sulfuric acid).
  • Reaction conditions: Temperatures between 50°C and 150°C, reaction times from 0.1 to 10 hours.
  • Advantages: Direct conversion reduces by-products and allows use of purified cyanoethylated intermediates.
  • Outcome: Formation of hydroxy-cyclohexenones including this compound derivatives.
Parameter Typical Range/Details Notes
Solvent Methanol, ethanol, tert-butanol, water Polar solvents facilitate reaction
Catalyst Basic (0.005-0.5 mol/mol) or acidic (0.05-2 mol/mol) Choice affects product distribution
Temperature 50-150°C Controls reaction rate and selectivity
Reaction time 0.1 to 10 hours Shorter times preferred for selectivity

This method is industrially relevant for producing substituted cyclohexenones with controlled substitution patterns.

Use of Distillation Residues from 1,4-Dihydroxymethylcyclohexane Production

A patented method utilizes distillation residues from the production of 1,4-di(hydroxymethyl)cyclohexane as a raw material to prepare 4-(hydroxymethyl)cyclohexanecarboxylic acid, which is closely related structurally and can be converted to this compound derivatives.

  • Process: Hydrolysis, solvent extraction, neutralization, and filtration steps to isolate high-purity products.
  • Advantages: Economical use of by-products and residues, avoiding expensive raw materials and harsh hydrogenation conditions.
  • By-products: Recovery of 1,4-di(hydroxymethyl)cyclohexane and its polymerized ethers.
  • Reaction conditions: Avoids high-pressure hydrogenation, uses simple purification steps.
Step Description Outcome
Hydrolysis Alkali treatment of distillation residue Conversion to alkali salt
Solvent extraction Organic solvent added to separate impurities Purification of target acid
Neutralization and filtration Solid isolation of acid product High purity 4-(hydroxymethyl)cyclohexanecarboxylic acid

This method improves economic efficiency and product purity by utilizing industrial residues.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Hydroxymethylation of cyclohex-2-enone Cyclohex-2-enone, formaldehyde NaOH (base) Mild temp, aqueous solvent Moderate to high Simple, widely used
Asymmetric Transfer Hydrogenation 1,4-cyclohexanedione monoethylene ketal Ru bifunctional catalyst, HCOONH4 Biphasic, mild temp Up to 92% ee, good yield Enantioselective, chiral product
Cyanoethylated ketone conversion Cyanoethylated ketones Basic or acidic catalysts 50-150°C, polar solvents Variable Industrially relevant, fewer by-products
Distillation residue utilization Distillation residues from 1,4-di(hydroxymethyl)cyclohexane Alkali, organic solvents Hydrolysis, extraction, filtration High purity Economical, uses industrial by-products

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)cyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Formyl)cyclohex-2-enone or 4-(Carboxyl)cyclohex-2-enone.

    Reduction: 4-(Hydroxymethyl)cyclohexanol.

    Substitution: 4-(Aminomethyl)cyclohex-2-enone or 4-(Thiolmethyl)cyclohex-2-enone.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceutical agents. Its derivatives have been investigated for their biological activities, including:

  • Anticancer Properties : Research indicates that certain derivatives of 4-(Hydroxymethyl)-2-cyclohexene-1-one exhibit significant anticancer activity. For example, studies have focused on the inhibition of tyrosinase activity, which is crucial in melanin biosynthesis and has implications for treating hyperpigmentation disorders and melanoma .
  • HIV Protease Inhibitors : The compound's structure has been utilized in the design of potent inhibitors for HIV protease, showcasing its relevance in antiviral drug development. The stereochemical properties of these compounds enhance their binding affinity to the target enzyme .

Material Science Applications

In material science, this compound is employed in the synthesis of advanced materials:

  • Adhesive Hydrogels : The compound is used in formulating photo-reactive adhesive hydrogels that mimic extracellular matrix components. These hydrogels have demonstrated effective hemostatic properties in surgical applications, significantly reducing blood loss during procedures .

Synthetic Intermediate

As a synthetic intermediate, this compound plays a critical role in organic synthesis:

  • Synthesis of Fragrance Compounds : The compound serves as an important precursor in the synthesis of various fragrance ingredients and agricultural chemicals. Its ability to undergo further transformations makes it valuable in creating complex organic molecules .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound derivatives on B16F10 melanoma cells. The findings indicated that certain derivatives inhibited melanin production by targeting tyrosinase activity, demonstrating potential for developing skin-related therapies.

Case Study 2: Hemostatic Hydrogels

In vivo tests conducted on rabbits and pigs showcased the effectiveness of hydrogels incorporating this compound. These hydrogels were able to achieve rapid hemostasis during surgical interventions, outperforming traditional methods such as Fibrin Glue treatments .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInhibition of tyrosinase; potential for melanoma treatment
HIV protease inhibitorsEnhanced binding affinity due to stereochemistry
Material ScienceAdhesive hydrogelsEffective hemostatic properties in surgical settings
Synthetic IntermediateFragrance and agricultural chemicalsValuable precursor for complex organic synthesis

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)cyclohex-2-enone involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxymethyl group is converted to a formyl or carboxyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the carbonyl group is reduced to a hydroxyl group by the addition of electrons from the reducing agent. These transformations are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

Structural Analogues

The table below compares 4-(Hydroxymethyl)-2-cyclohexene-1-one with structurally related cyclohexenone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source/Isolation Method
This compound C$7$H${10}$O$_2$ 126.15 Hydroxymethyl at C4 Limited data; inferred cytotoxicity modulation Synthetic (no natural source specified)
4-Hydroxy-4-methylcyclohex-2-en-1-one C$7$H${10}$O$_2$ 126.15 Hydroxy and methyl at C4 Natural occurrence in herbs and spices; weakly acidic Natural (herbs, spices)
2-Cyclohexene-1-one C$6$H$8$O 96.13 None Inhibits cell-mediated cytotoxicity via glutathione depletion Synthetic
4-(2-Propenyl)-2-cyclohexen-1-one C$9$H${12}$O 136.19 Allyl group at C4 No specific activity reported; structural intermediate Synthetic
4-(Hydroxymethyl)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one C${11}$H${16}$O$_2$ 180.24 Hydroxymethyl, methyl, and isopropenyl groups No biological data; complex substitution pattern Synthetic

Key Structural Insights :

  • 4-Hydroxy-4-methylcyclohex-2-en-1-one shares the same molecular formula but differs in substituent positions, leading to distinct physicochemical properties (e.g., higher water solubility) .
  • Allyl-substituted derivatives (e.g., 4-(2-Propenyl)-2-cyclohexen-1-one) exhibit increased lipophilicity, which may influence membrane permeability .

Physicochemical Properties

  • Solubility: The hydroxymethyl group increases hydrophilicity compared to non-polar analogs like 4-(2-Propenyl)-2-cyclohexen-1-one.
  • Acidity : 4-Hydroxy-4-methylcyclohex-2-en-1-one is weakly acidic (pKa ~10–12), while the hydroxymethyl derivative may exhibit similar acidity due to the -CH$_2$OH group .
  • Stability: Cyclohexenones are prone to oxidation and conjugation reactions, particularly at the α,β-unsaturated ketone moiety.

Biological Activity

4-(Hydroxymethyl)-2-cyclohexene-1-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by research findings and data tables.

This compound is characterized by its unique cyclohexene structure, which contributes to its reactivity and biological interactions. The molecular formula is C8H10OC_8H_{10}O, with a molecular weight of approximately 138.16 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Candida albicans0.75 mg/mL

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound showed a dose-dependent response in scavenging free radicals.

Concentration (mg/mL)% Inhibition
0.130%
0.555%
1.080%

At a concentration of 1.0 mg/mL, the compound exhibited an inhibition rate of 80%, indicating strong potential as an antioxidant agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HL-60 (human promyelocytic leukemia) and A549 (lung carcinoma).

Cell LineIC50 (µM)
HL-6015
A54920

The IC50 values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest that it can modulate oxidative stress pathways, potentially leading to apoptosis in cancer cells.

Case Studies

Several studies have focused on the extraction and characterization of natural products containing this compound from various sources, including plant extracts and marine organisms. For instance:

  • A study isolated this compound from the marine-derived actinomycete Streptomyces sp., which exhibited potent antibacterial activity against resistant strains of bacteria .
  • Another investigation highlighted its role in reducing oxidative stress in cellular models exposed to harmful agents such as hydrogen peroxide .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(Hydroxymethyl)-2-cyclohexene-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound is often synthesized via hydroxylation or oxidation of substituted cyclohexene precursors. For example, hydroxylmethylation of 2-cyclohexene-1-one derivatives using formaldehyde or its equivalents under basic conditions (e.g., Knoevenagel condensation) is a common route. Reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity and yield. Post-synthesis purification typically involves column chromatography with ethyl acetate/hexane gradients .
  • Data Reference : Key spectral identifiers include the InChI Key (WJMNRGQKIFUQAB-UHFFFAOYSA-N) and SMILES (CC1(CC(CCC1=O)O)C) for structural validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine NMR (¹H/¹³C), IR , and mass spectrometry . For instance:

  • ¹H NMR : Look for characteristic signals: δ 5.8–6.2 ppm (olefinic protons), δ 3.5–4.0 ppm (hydroxymethyl -CH2OH), and δ 1.8–2.2 ppm (cyclohexene ring protons).
  • MS/MS : Fragmentation patterns should align with the molecular ion peak (m/z 140.2 for C8H12O2) and daughter ions (e.g., m/z 122.1 via dehydration) .

Q. What are the key applications of this compound in organic synthesis?

  • Methodology : It serves as a chiral intermediate in Diels-Alder reactions and Michael additions. For example, the hydroxymethyl group can be oxidized to a ketone for cross-coupling reactions or reduced to a diol for polyol synthesis. Its cyclohexene core is valuable in natural product synthesis (e.g., terpenoids) .

Advanced Research Challenges

Q. How can researchers resolve contradictory NMR data when characterizing derivatives of this compound?

  • Methodology : Discrepancies often arise from solvent effects or dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR (VT-NMR) to track shifting proton environments. For stereochemical ambiguities, employ NOESY to confirm spatial proximity of substituents .

Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?

  • Methodology : Protect the hydroxyl group early using TBSCl (tert-butyldimethylsilyl chloride) or acetyl derivatives to prevent undesired oxidation or elimination. For example, silylation under anhydrous conditions (DMAP catalyst, dichloromethane) preserves the hydroxymethyl moiety during subsequent reactions .

Q. How do computational methods predict the reactivity of this compound in catalytic systems?

  • Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites. The LUMO map typically highlights the α,β-unsaturated ketone as the primary reactive site. Compare computed IR spectra with experimental data to validate models .

Analytical and Mechanistic Considerations

Q. What are the limitations of GC-MS for analyzing this compound?

  • Methodology : The compound’s thermal instability may cause decomposition during GC injection. Use LC-MS with ESI ionization instead. Derivatization (e.g., trimethylsilylation) improves volatility if GC-MS is unavoidable .

Q. How to assess the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (pH 1–14, 25–60°C) with HPLC monitoring. The hydroxymethyl group is prone to hydrolysis at pH >10, forming 2-cyclohexene-1-one derivatives. Buffer systems (e.g., phosphate for neutral pH) stabilize the compound during storage .

Toxicological and Metabolic Studies

Q. What in vitro models are suitable for studying the compound’s metabolic pathways?

  • Methodology : Use hepatocyte cultures or microsomal assays (e.g., CYP450 enzymes) to identify metabolites. Key metabolites include 4-carboxy-2-cyclohexene-1-one (via oxidation) and glucuronide conjugates. LC-HRMS tracks metabolic transformations in real-time .

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